N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
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Overview
Description
“N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoline derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Synthesis and Antimicrobial Activity : This compound has been utilized in the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, showing moderate antimicrobial activity. Such compounds are significant in developing new treatments for bacterial and fungal infections (Farag, Kheder, & Mabkhot, 2009).
Medicinal Applications
- Anti-inflammatory and Anticancer Potential : Derivatives of this compound have been synthesized for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, some derivatives exhibited significant activity in these areas without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Agricultural and Chemical Applications
- Herbicide Development and Separation of Enantiomers : The compound has been involved in the development of herbicides, specifically pyrazole phenyl ether herbicides. It plays a role in resolving the enantiomers of these herbicides, which are crucial for their effectiveness and safety (Hamper, Dukesherer, & Moedritzer, 1994).
Pharmacological Research
- Investigation of Binding Affinities and Anticancer Activity : This compound has been part of studies to design novel thiazolyl-pyrazole derivatives, evaluating their binding affinities to the epidermal growth factor receptor kinase (EGFR) and examining their cytotoxicity against human liver carcinoma cell lines (Sayed et al., 2019).
Environmental and Material Science
- Corrosion Inhibition : Derivatives of this compound have been investigated for their role in inhibiting the corrosion of copper, particularly in hydrochloric acid systems. This application is crucial in materials science for protecting metals in industrial environments (Sudheer & Quraishi, 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Given the wide range of biological and pharmacological activities exhibited by pyrazoline derivatives, there is considerable interest in the development of new pyrazoline-based drugs . Future research may focus on optimizing the structure of these compounds to enhance their activity and reduce any potential side effects.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-4-15(20)17-16-13-9-22(21)10-14(13)18-19(16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPQDQTCHRKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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